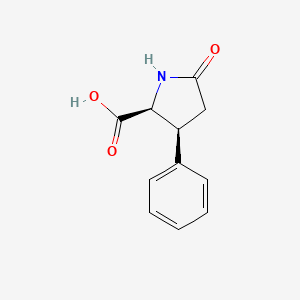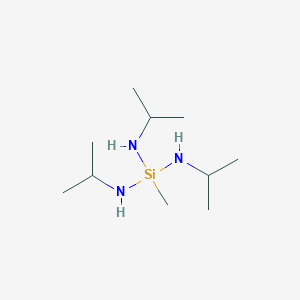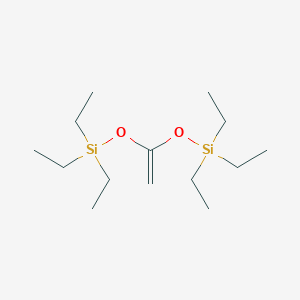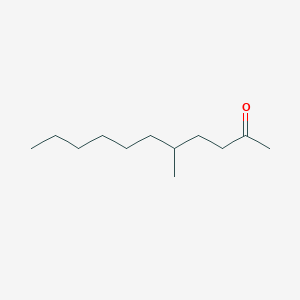
2-Undecanone, 5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecanone, 5-methyl- is an organic compound belonging to the class of ketonesThis compound is characterized by its molecular formula C12H24O and a molecular weight of 184.3184 g/mol . It is a colorless liquid with a distinct odor and is used in various applications, including as an insect repellent and in the perfumery industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Undecanone, 5-methyl- can be synthesized through several methods. One common method involves the reaction of 2-undecanone with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: In industrial settings, 2-Undecanone, 5-methyl- is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Undecanone, 5-methyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Undecanone, 5-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Undecanone, 5-methyl- involves its interaction with specific molecular targets. In the case of its use as an insect repellent, the compound acts on the olfactory receptors of insects, disrupting their ability to detect host odors . This leads to a repellent effect, preventing insects from approaching treated surfaces .
Comparación Con Compuestos Similares
2-Undecanone, 5-methyl- can be compared with other similar compounds, such as:
2-Undecanone: Similar in structure but lacks the methyl group at the 5th position.
Methyl nonyl ketone: Another name for 2-Undecanone, highlighting its structural similarity.
Nonyl methyl ketone: Another structural isomer with similar properties.
Uniqueness: The presence of the methyl group at the 5th position in 2-Undecanone, 5-methyl- imparts unique chemical and physical properties, making it distinct from its structural analogs .
Propiedades
Número CAS |
18216-72-3 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
5-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-11(2)9-10-12(3)13/h11H,4-10H2,1-3H3 |
Clave InChI |
NHEVGBMTEBVKLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


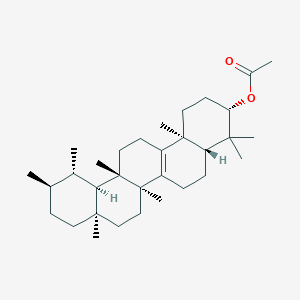
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
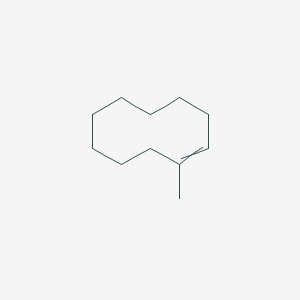
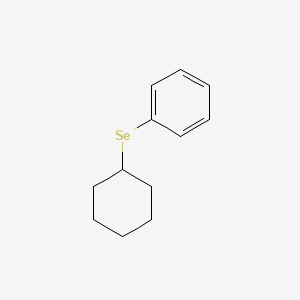
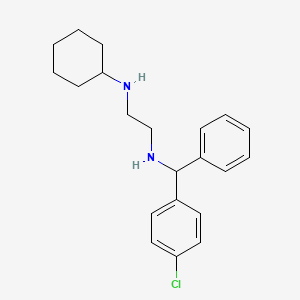
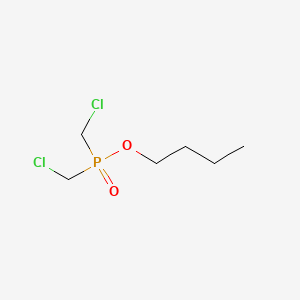
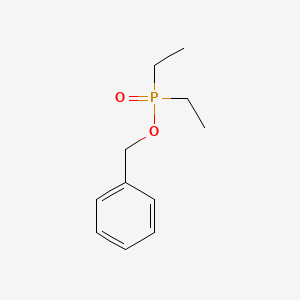
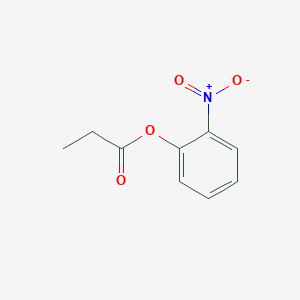
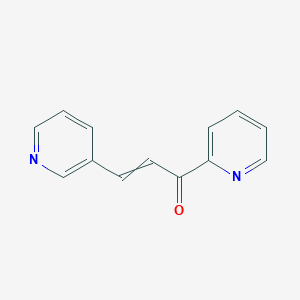
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
